2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride
Overview
Description
2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClN5O and its molecular weight is 253.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to inhibit the action of certain neuropeptides . This suggests that 2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have shown weak to high cytotoxic activities against certain tumor cell lines , suggesting that this compound might have similar effects.
Action Environment
Similar compounds are known to be stable under normal conditions , suggesting that this compound might also be stable under a variety of environmental conditions.
Properties
IUPAC Name |
2-amino-N-[4-(triazol-2-yl)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-7-10(16)14-8-1-3-9(4-2-8)15-12-5-6-13-15;/h1-6H,7,11H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWYVQDRASDHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)N2N=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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